molecular formula C8H8N2O3 B2719653 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid CAS No. 23610-05-1

4-[(Z)-amino(hydroxyimino)methyl]benzoic acid

Cat. No.: B2719653
CAS No.: 23610-05-1
M. Wt: 180.163
InChI Key: VEEGPIDERPILTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Z)-Amino(hydroxyimino)methyl]benzoic acid is an organic compound with the molecular formula C8H8N2O3. It is a derivative of benzoic acid, characterized by the presence of an amino group and a hydroxyimino group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-Amino(hydroxyimino)methyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(Z)-Amino(hydroxyimino)methyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Z)-amino(hydroxyimino)methyl]benzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    4-[(Z)-Amino(hydroxyimino)methyl]benzoate: A methyl ester derivative with similar chemical properties.

    4-[(Z)-Amino(hydroxyimino)methyl]benzamide: An amide derivative with potential biological activity.

    4-[(Z)-Amino(hydroxyimino)methyl]benzyl alcohol: An alcohol derivative used in organic synthesis.

Uniqueness

4-[(Z)-Amino(hydroxyimino)methyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

4-[(Z)-Amino(hydroxyimino)methyl]benzoic acid, also known as a derivative of benzoic acid, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which integrates an amino group and a hydroxyimino moiety, suggesting possible interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

  • Chemical Formula : C₈H₈N₂O₃
  • Molecular Weight : 180.16 g/mol
  • CAS Number : 23610-05-1

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors involved in critical cellular processes. The hydroxyimino group can participate in hydrogen bonding, enhancing the compound's binding affinity to target proteins.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that Schiff bases derived from benzoic acid demonstrate moderate to strong antibacterial effects against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
4-Amino-hydroxyimino-methyl benzoic acidMRSA15-30 μg/mL
Schiff base derivativesE. coli10-20 μg/mL

Antifungal Activity

The compound has also been evaluated for antifungal properties. In vitro tests have shown efficacy against common fungal pathogens such as Candida albicans, with MIC values comparable to established antifungal agents .

Anticancer Potential

Recent studies suggest that derivatives of benzoic acid can induce apoptosis in cancer cell lines. For example, extracts containing similar compounds have been shown to activate proteasomal and autophagic pathways in human cancer cells, leading to increased cell death .

Cell LineTreatmentObserved Effect
Hep-G25 μM of extractInduction of apoptosis
A20585 μM of extractIncreased cytotoxicity

Study on Antimicrobial Properties

In a study involving various Schiff bases, including those related to this compound, significant antibacterial activity was recorded against MRSA and other resistant strains. The study highlighted the potential of these compounds in developing new antimicrobial therapies .

Evaluation of Anticancer Effects

A comprehensive evaluation demonstrated that extracts containing this compound could enhance the activity of the ubiquitin-proteasome pathway and the autophagy-lysosome pathway in fibroblasts. The findings suggest that such compounds could serve as novel modulators for cancer treatment strategies .

Properties

IUPAC Name

4-[(Z)-N'-hydroxycarbamimidoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c9-7(10-13)5-1-3-6(4-2-5)8(11)12/h1-4,13H,(H2,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEEGPIDERPILTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NO)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=N/O)/N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.